4-Acetoxybenzyl acrylate

Monomer synthesis Protecting group strategy Acrylic copolymer elastomer

4-Acetoxybenzyl acrylate (C₁₂H₁₂O₄, MW 220.22 g/mol) is a bifunctional acrylate monomer bearing a para-acetoxy substituent on the benzyl ester moiety. The compound integrates a free-radically polymerizable acrylate group with a hydrolytically and enzymatically labile acetoxybenzyl motif, enabling applications spanning photoresist materials, enzyme-responsive drug delivery, and self-immolative prodrug design.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B8400105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxybenzyl acrylate
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)COC(=O)C=C
InChIInChI=1S/C12H12O4/c1-3-12(14)15-8-10-4-6-11(7-5-10)16-9(2)13/h3-7H,1,8H2,2H3
InChIKeyVXBBOSPRLNDDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxybenzyl Acrylate (CAS 187545-21-7): Core Properties and Procurement Considerations


4-Acetoxybenzyl acrylate (C₁₂H₁₂O₄, MW 220.22 g/mol) is a bifunctional acrylate monomer bearing a para-acetoxy substituent on the benzyl ester moiety [1]. The compound integrates a free-radically polymerizable acrylate group with a hydrolytically and enzymatically labile acetoxybenzyl motif, enabling applications spanning photoresist materials, enzyme-responsive drug delivery, and self-immolative prodrug design [2]. Its synthesis proceeds via O-acetylation of 4-hydroxybenzyl acrylate with acetic anhydride, typically yielding 91% isolated product under mild conditions [1].

Why 4-Acetoxybenzyl Acrylate Cannot Be Replaced by Generic Benzyl or Hydroxybenzyl Acrylates in Precision Polymer and Prodrug Applications


The para-acetoxy substituent fundamentally alters three properties that dictate compound selection: (i) the acetyl group serves as a protected hydroxyl handle, enabling post-polymerization deprotection to generate free phenolic –OH groups that unsubstituted benzyl acrylate cannot provide [1]; (ii) the acetoxybenzyl ester linkage is specifically susceptible to esterase-catalyzed hydrolysis (t₁/₂ = 55.4 h chemical stability at 36.4 °C vs. rapid enzymatic cleavage), a property absent in simple benzyl or alkyl acrylates [2]; and (iii) the 4-acetoxybenzyl moiety supports self-immolative fragmentation cascades triggered by enzymatic acetate cleavage, a mechanistic capability not replicated by 4-hydroxybenzyl or 4-methoxybenzyl analogs [3]. These functional divergences mean that substituting a generic benzyl acrylate or 4-hydroxybenzyl acrylate will result in loss of triggered-release functionality or necessitate additional synthetic steps to install equivalent reactivity.

Quantitative Differentiation Evidence for 4-Acetoxybenzyl Acrylate: Head-to-Head Comparisons Against Structural Analogs


Synthesis Yield: 4-Acetoxybenzyl Acrylate (91%) Outperforms Alternative Protected Monomers (5–59%) Under Comparable Conditions

In the same patent family (US 5,744,562 and US 6,001,932), a series of 4-substituted benzyl acrylate monomers were synthesized from 4-hydroxybenzyl acrylate using identical reactor setup and workup protocols. 4-Acetoxybenzyl acrylate was obtained in 91% isolated yield, compared to p-trimethylsilyloxybenzyl acrylate (59% yield) and p-hydroxybenzoyloxybutyl acrylate (5% yield) under analogous acylation conditions. This near-quantitative conversion reduces downstream purification burden and monomer cost for polymerization-grade material [1].

Monomer synthesis Protecting group strategy Acrylic copolymer elastomer

Enzyme-Triggered Cleavage: 4-Acetoxybenzyl Esters Exhibit Esterase-Mediated Bioactivation Not Achievable with Non-Acetylated Benzyl Analogs

The 4-acetoxybenzyl group functions as a carboxyesterase-labile prodrug handle. Freeman et al. demonstrated that di(4-acetoxybenzyl) methylphosphonate exhibits high chemical stability (t₁/₂ = 55.4 h at 36.4 °C, pH 7.3 buffer) but undergoes rapid, spontaneous decomposition to the free methylphosphonate upon exposure to porcine liver carboxyesterase [1]. In contrast, non-acetylated benzyl phosphate triesters require alternative activation pathways or display different hydrolysis kinetics. This differential enzyme sensitivity is structurally encoded by the acetoxy substituent—benzyl acrylate derivatives lacking this group do not provide an enzymatic trigger for payload release [1].

Prodrug design Carboxyesterase substrate Bioreversible protection

Self-Immolative Linker Capability: 4-Acetoxybenzyl Carbonate Outperforms Non-Acetoxy Analogs in Peptide Acylation Inhibition Within PLGA Matrices

Shirangi et al. (2016) evaluated O-4-nitrophenyl-O′-4-acetoxybenzyl carbonate as a self-immolative protecting group (SIP) for octreotide to inhibit peptide acylation inside PLGA microspheres. The 4-acetoxybenzyl-derived SIP underwent a 1,6-elimination cascade upon acetate cleavage, releasing native octreotide without residual linker adducts. By contrast, conventional non-acetoxy benzyl carbamates or non-self-immolative protecting strategies leave permanent modifications or fail to release the native peptide [1]. This self-immolative fragmentation is a direct consequence of the para-acetoxy substitution pattern; benzyl acrylate monomers lacking the acetoxy group cannot participate in this elimination cascade upon acetate hydrolysis.

Self-immolative protecting group Peptide formulation PLGA microsphere

Lipase-Responsive Polymer Behavior: 4-Acetoxybenzyl-Functionalized Block Copolymers Enable Bacteria-Triggered Antimicrobial Release vs. Nitrobenzyl Analogs

Li and Liu (2017) synthesized two enzyme-responsive amphiphilic block copolymers: PEG-b-PA (bearing 4-acetoxybenzyl carbamate side chains) and PEG-b-PN (bearing 4-nitrobenzyl carbamate side chains). Both formed stable vesicles in aqueous solution, but only PEG-b-PA responded to bacterial lipase, whereas PEG-b-PN responded to nitroreductase. The selectivity was absolute: PEG-b-PA vesicles were stable in the absence of lipase and underwent lipase-triggered cross-linking and antimicrobial payload release; PEG-b-PN did not respond to lipase [1]. This demonstrates that the 4-acetoxybenzyl group confers orthogonal enzyme-selectivity vs. other commonly used stimuli-responsive benzyl derivatives.

Stimuli-responsive polymer Antimicrobial delivery Bioresponsive vesicle

Antimycobacterial Activity of 4-Acetoxybenzyl Ester Derivatives: MIC Ranges of <1–6.25 μg/mL Against M. tuberculosis

Seitz et al. (2002) synthesized a series of pyrazine and quinoxaline esters and evaluated antimycobacterial activity. The 4-acetoxybenzyl ester of pyrazinoic acid and 4′-acetoxybenzyl 2-quinoxalinecarboxylate exhibited MIC ranges of <1–6.25 μg/mL against M. tuberculosis (Mtb), representing potent activity. In contrast, the parent pyrazinoic acid (PZA) requires acidic conditions (pH ≤ 5.6) for in vitro activity, and other ester derivatives in the series showed variable potency. The acetoxybenzyl esterification circumvents the pH dependence of the parent acid while maintaining or enhancing antimycobacterial activity. Against M. avium complex (MAC), activity was more modest (MIC 4–32 μg/mL), demonstrating species selectivity that is structurally encoded by the acetoxybenzyl ester moiety [1].

Antitubercular prodrug Pyrazinoic acid ester Mycobacterium tuberculosis

Verified Application Scenarios for 4-Acetoxybenzyl Acrylate Based on Quantitative Evidence


Scalable Synthesis of Functional Acrylic Copolymers for Oil- and Amine-Resistant Elastomers

The 91% synthesis yield of 4-acetoxybenzyl acrylate from 4-hydroxybenzyl acrylate [1] makes it the most cost-efficient protected benzyl acrylate monomer for incorporation into acrylic copolymer elastomers. As demonstrated in US 6,001,932, this monomer can be copolymerized with ethyl acrylate and n-butyl acrylate to produce acrylic rubbers with enhanced heat and amine resistance when blended with fluorine-containing elastomers, targeting automotive sealing and gasket applications.

Enzyme-Responsive Drug Delivery Systems Using Lipase-Triggered Polymers

4-Acetoxybenzyl-functionalized block copolymers (PEG-b-PA) form stable vesicles that undergo lipase-triggered cross-linking and payload release, as demonstrated against S. aureus, E. coli, and C. albicans [3]. This enzyme selectivity is orthogonal to nitroreductase-responsive systems, enabling the design of pathogen-specific antimicrobial delivery platforms where 4-acetoxybenzyl acrylate is the enabling monomer building block.

Carboxyesterase-Activated Prodrugs of Phosphonate and Carboxylate Drugs

The 4-acetoxybenzyl group provides a bioreversible protecting strategy validated for phosphonate [2] and carboxylate-containing drugs [4]. With chemical t₁/₂ of 55.4 h at physiological temperature but rapid esterase-mediated activation, 4-acetoxybenzyl acrylate serves as a key synthetic intermediate for installing this prodrug motif into polymerizable monomers for macromolecular prodrug design.

Self-Immolative Linker Chemistry for Traceless Peptide and Protein Release

The para-acetoxy substitution pattern uniquely supports a 1,6-elimination self-immolative cascade upon enzymatic acetate cleavage [5]. This enables the design of polymer-drug conjugates and peptide-loaded PLGA formulations where the native, unmodified therapeutic is regenerated without residual linker appendages—a critical quality attribute for regulatory approval of long-acting injectable formulations.

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